methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
Description
Methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate is a structurally complex molecule featuring a 1,1-dioxo-4H-1λ⁶,4-benzothiazin core substituted with a fluorine atom at position 6 and a morpholine-4-carbonyl group at position 2. The morpholine moiety is often incorporated to improve aqueous solubility, while the fluorine atom may contribute to metabolic stability and electronic modulation of the aromatic system .
Properties
IUPAC Name |
methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCKTBOQVMTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the intermediate compound to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazin Cores
The benzothiazin core is a critical feature shared with ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate (CAS: 1114853-29-0, ). Key differences include:
- Substituents at Position 2: The target compound has a morpholine-4-carbonyl group, whereas the analog in features a 3,4-dimethoxybenzoyl group.
- Position 6 Modification : The fluorine atom in the target compound may enhance metabolic stability and alter binding interactions compared to unsubstituted analogs.
Benzoate Esters with Piperazine/Morpholine Linkers
Compounds C1–C7 () share a methyl benzoate ester and piperazine linker but differ in their quinoline-based cores. For example:
- C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): The 4-fluorophenyl group mirrors the fluorine substitution in the target compound, suggesting shared strategies for optimizing steric and electronic properties. However, the quinoline core in C4 may confer distinct π-π stacking interactions compared to the benzothiazin system .
Morpholino-Triazine Derivatives
Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (Compound 21, ) incorporates two morpholine groups on a triazine ring. While both compounds use morpholine for solubility, the triazine core in Compound 21 offers a planar, electron-deficient system, contrasting with the benzothiazin’s fused heterocyclic structure. This divergence could lead to differences in target selectivity and solubility profiles .
Role of Fluorine Substitution
Fluorine at position 6 in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogs (e.g., unsubstituted benzothiazins). This aligns with trends observed in C4 (), where a 4-fluorophenyl group improves stability .
Impact of Morpholine vs. Piperazine Linkers
Morpholine’s oxygen atom increases hydrophilicity compared to piperazine’s nitrogen-rich structure.
Ester Groups and Bioavailability
The methyl benzoate ester in the target compound and analogs (e.g., C1–C7 , ) is a prodrug strategy to enhance membrane permeability. Ethyl esters, as in ’s benzothiazin derivative, may exhibit slower hydrolysis rates compared to methyl esters, affecting release kinetics .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight* | Notable Features |
|---|---|---|---|---|
| Target Compound | Benzothiazin | 6-Fluoro, 2-(morpholine-4-carbonyl) | ~481.4† | Morpholine for solubility; fluorine for stability |
| Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate | Benzothiazin | 2-(3,4-dimethoxybenzoyl), ethyl ester | ~529.5† | Methoxy groups for electronic modulation |
| C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Quinoline | 4-Fluorophenyl, piperazine linker | ~515.5† | Fluorine-enhanced stability; piperazine linker |
| Compound 21 (Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate) | Triazine | Dimorpholino, ureido linker | ~480.0‡ | Dual morpholine groups; planar triazine core |
*Calculated based on molecular formulas where exact data are unavailable. †Estimated using molecular formula calculators. ‡Reported yield-adjusted molecular weight from .
Biological Activity
Methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate (CAS Number: 1251681-22-7) is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate is C21H19FN2O6S, with a molecular weight of 446.45 g/mol. The compound features a benzothiazin core, which is known for its diverse biological activities.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds similar to methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate exhibit significant antimicrobial properties. A study on benzothiazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
The proposed mechanism through which this compound exerts its biological effects involves inhibition of specific enzymes or pathways critical for microbial survival. For instance, the structural characteristics allow for interaction with bacterial ribosomes or DNA synthesis pathways, leading to reduced viability of pathogenic organisms .
Case Study 1: Antibacterial Efficacy
In a laboratory study, methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ6,4-benzothiazin-4-yl]benzoate was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting potential as an anticancer agent .
Comparative Analysis of Biological Activity
| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Methyl 4-[6-fluoro...] | 32 (S. aureus) | 25 | Antibacterial & Anticancer |
| Benzothiazine Derivative A | 16 (E. coli) | 20 | Antibacterial |
| Benzothiazine Derivative B | 64 (S. aureus) | >50 | Antibacterial |
Q & A
Q. What are the key considerations for optimizing the synthesis yield of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate?
Optimizing synthesis requires careful control of reaction conditions. Key factors include:
- Temperature : Elevated temperatures (e.g., 45°C) improve reaction rates but may increase side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use of base catalysts (e.g., triethylamine) to facilitate coupling reactions .
- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve aromatic protons and carbonyl groups. For example, methoxy groups appear as singlets near δ 3.8 ppm .
- X-ray Crystallography : Determines 3D conformation if suitable crystals are obtained .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity, using fluorinated analogs as positive controls due to their enhanced bioactivity .
- Target binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes like kinases or proteases .
Q. What challenges arise in maintaining reaction selectivity during synthesis?
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazine core .
- Moisture : Lyophilize and store under desiccation to avoid ester hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives of this compound?
- DFT calculations : Optimize geometries to study electronic effects of fluorine and morpholine groups on binding .
- Molecular docking : Simulate interactions with targets like β-amyloid or EGFR kinases using software (e.g., AutoDock Vina) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values from bioassays .
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine (IL-6/TNF-α) suppression .
- Batch variability : Characterize impurities via LC-MS to identify synthetic byproducts affecting bioactivity .
Q. What strategies are effective for derivatizing the benzothiazine core to enhance activity?
Q. What advanced techniques elucidate dynamic structural behavior in solution?
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
